molecular formula C13H18Cl2O B8733974 7-(2,4-Dichlorophenyl)-1-heptanol

7-(2,4-Dichlorophenyl)-1-heptanol

Cat. No. B8733974
M. Wt: 261.18 g/mol
InChI Key: UVQGBVUIXWNDPW-UHFFFAOYSA-N
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Patent
US05447954

Procedure details

A solution of 7-(2,4-dichlorophenyl)-6-hepten-1-ol (31.7 g, 122 mmol) in methanol (150 ml) was shaken under hydrogen (50 psi) with platinum oxide (1.65 g, added in portions) until no starting material could be detected by NMR spectroscopy. The catalyst was filtered off, and the solvent removed under vacuum. The residue was dissolved in ether, and the solution filtered through a pad of silica gel. The solvent was removed under vacuum to give the title compound (30.5 g, 96%) as an oil.
Name
7-(2,4-dichlorophenyl)-6-hepten-1-ol
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][OH:16]>CO.[Pt]=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][OH:16]

Inputs

Step One
Name
7-(2,4-dichlorophenyl)-6-hepten-1-ol
Quantity
31.7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=CCCCCCO
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.65 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
FILTRATION
Type
FILTRATION
Details
the solution filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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